(Trichloromethyl)phosphonic acid
Overview
Description
(Trichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH2Cl3O3P. It is characterized by the presence of a trichloromethyl group attached to a phosphonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trichloromethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with water or alcohols. The reaction typically proceeds under mild conditions, yielding the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of trichloromethylphosphine with water. This method is favored due to its simplicity and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: (Trichloromethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted phosphonic acids .
Scientific Research Applications
(Trichloromethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Trichloromethyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity and interference with metabolic processes .
Comparison with Similar Compounds
Phosphonic acid: Similar in structure but lacks the trichloromethyl group.
Bisphosphonates: Used in medicine for treating bone diseases, these compounds contain two phosphonic acid groups.
Glyphosate: A widely used herbicide that contains a phosphonic acid moiety.
Uniqueness: (Trichloromethyl)phosphonic acid is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
(Trichloromethyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trichloromethyl group attached to a phosphonic acid moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
This compound is known for its reactivity and ability to form stable complexes with various biological molecules. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for interactions with nucleophiles in biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including those involved in metabolic pathways. For instance, they can inhibit HIV protease and other important enzymes like renin and EPSP synthase, which are critical in various biological processes .
- Antimicrobial Properties : Some studies have indicated that phosphonic acid derivatives exhibit antimicrobial activity. This is particularly relevant in the context of drug resistance, where new compounds are needed to combat resistant strains of bacteria and viruses.
- Anticancer Activity : Research has shown that certain phosphonic acid derivatives possess anticancer properties. For example, specific derivatives have been tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing non-malignant cells .
Enzyme Inhibition
A study highlighted the effectiveness of phosphonic acids as inhibitors of key metabolic enzymes. In particular, they were found to inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for DNA/RNA synthesis. This inhibition suggests potential applications in anti-tuberculosis therapy .
Antimicrobial Activity
In vitro assays have demonstrated that this compound and its derivatives can inhibit the growth of pathogenic microorganisms. For instance, derivatives have been tested against Plasmodium falciparum, showing promising results as potential antimalarial agents .
Anticancer Properties
Research has documented the cytotoxic effects of this compound derivatives on various cancer cell lines. The compound's structure influences its efficacy; modifications such as the addition of hydroxyl groups or changes in chain length can enhance selectivity and potency against cancer cells .
Case Studies
Study | Compound | Target | IC50 Value (µM) | Notes |
---|---|---|---|---|
Eng et al. (2018) | Hydroxyphosphonate derivative | HGPRT | 132 ± 20 | Low toxicity in mammalian cells |
Cheviet et al. (2020) | Novel hydroxyphosphonates | P. falciparum | Varies | Effectiveness depends on structural modifications |
Zhang et al. (2020) | Aminophosphonates | COX-2 enzyme | 0.28 ± 0.05 | Exhibited anticancer properties superior to cisplatin |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, these compounds can disrupt normal metabolic processes.
- Cellular Uptake : The lipophilicity of the trichloromethyl group enhances cellular uptake, allowing for effective concentrations within target cells.
- Interaction with Nucleic Acids : Some phosphonic acids can interact with nucleic acids, potentially interfering with replication and transcription processes.
Properties
IUPAC Name |
trichloromethylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPJDPAVFDLBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3O3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208651 | |
Record name | (Trichloromethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5994-41-2 | |
Record name | P-(Trichloromethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5994-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (Trichloromethyl)phosphonic acid | |
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Record name | (Trichloromethyl)phosphonic acid | |
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Record name | (Trichloromethyl)phosphonic acid | |
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Record name | (Trichloromethyl)phosphonic acid | |
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